LogP and Hydrophobicity: Quantified Difference vs. Saturated Cyclohexylmethyl Analog
The cyclohex-3-en-1-ylmethyl moiety in the target compound confers lower lipophilicity compared to the fully saturated cyclohexylmethyl analog 4-(cyclohexylmethyl)morpholine (CAS 5005-25-4). Based on computational predictions and structural comparisons, the target compound has a predicted LogP of approximately 1.4 [1], while the saturated analog exhibits a higher predicted LogP of approximately 2.0-2.2 . This difference arises from the alkene moiety, which increases polarity and reduces hydrophobic surface area relative to the fully saturated cyclohexane ring. This moderate LogP value places the target compound in a favorable range for blood-brain barrier penetration (LogP 1-3 being optimal) while maintaining adequate aqueous solubility [2].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ~1.4 (predicted) |
| Comparator Or Baseline | 4-(cyclohexylmethyl)morpholine (CAS 5005-25-4): ~2.0-2.2 (predicted) |
| Quantified Difference | ΔLogP ≈ -0.6 to -0.8 (target more hydrophilic) |
| Conditions | Computational prediction based on molecular structure; in silico ADME modeling |
Why This Matters
The lower LogP of the target compound may translate to improved aqueous solubility and reduced non-specific protein binding compared to the saturated analog, critical factors for in vitro assay reproducibility and in vivo PK optimization.
- [1] Purdue University CDEK. 4-(cyclohex-3-en-1-ylmethyl)morpholine: ALogP 1.41. Clinical Drug Experience Knowledgebase. View Source
- [2] Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752. View Source
